Dapt

概要

説明

DAPTは、ガンマセクレターゼ阻害剤IXまたはLY-374973としても知られており、科学研究で広く使用されている化学化合物です。主にガンマセクレターゼ阻害剤としての役割で知られており、間接的にノッチシグナル伝達経路を阻害します。 この化合物は、特にアルツハイマー病の文脈において、潜在的な治療的応用の可能性について広く研究されてきました。アルツハイマー病では、ベータアミロイドレベルを低下させることが示されています .

準備方法

合成経路と反応条件

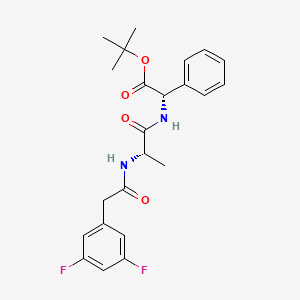

DAPTは、特定の化学中間体のカップリングを含む多段階プロセスによって合成されます。合成は通常、3,5-ジフルオロフェニル酢酸の調製から始まり、その後、L-アラニンとカップリングしてアミド結合を形成します。この中間体はさらにtert-ブチル(S)-フェニルグリシンと反応させて最終生成物であるthis compoundを生成します。 反応条件には、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬と4-ジメチルアミノピリジン(DMAP)などの触媒の使用が含まれ、アミド結合の形成を促進します .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボ規模の調製と同様の原則に従います。プロセスは、反応条件の調整、より効率的な触媒の使用、および高収率と純度を確保するための精製技術の実施によって、大規模生産向けに最適化できる可能性があります。

化学反応の分析

反応の種類

DAPTは主に、アミドおよびエステルに典型的な反応を起こします。これらには、加水分解、還元、および置換反応が含まれます。

一般的な試薬と条件

加水分解: this compoundは、酸性または塩基性条件下で加水分解されて、構成酸およびアミンを生成できます。

還元: this compoundの還元は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、アミド基をアミンに変換することにより達成できます。

置換: 置換反応は、適切な条件下で求核試薬を使用して、特にフッ素原子で、フェニル環で起こる可能性があります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬に応じて、対応する酸、アミン、および置換誘導体です .

科学研究への応用

This compoundは、科学研究において幅広い応用があります。

化学: ガンマセクレターゼのメカニズムとそのさまざまな生化学経路における役割を研究するためのツールとして使用されます。

生物学: 細胞分化、オートファジー、およびアポトーシスの研究に使用されます。ノッチシグナル伝達経路に関連する研究において特に役立ちます。

医学: アルツハイマー病、癌、および自己免疫疾患における潜在的な治療効果について調査されています。this compoundは、アルツハイマー病モデルでベータアミロイドレベルを低下させ、癌細胞の増殖を阻害することが示されています。

科学的研究の応用

Neuroscience

DAPT has been extensively studied for its effects on neuronal differentiation and neuroprotection.

- Neuronal Differentiation : this compound promotes the differentiation of embryonic stem cells into neurons. In a study utilizing human pluripotent stem cells, this compound was shown to enhance the formation of cortical neurons, indicating its potential in regenerative medicine and neurodevelopmental research .

- Neurotoxicity Mitigation : Research indicates that this compound can mitigate neurotoxic effects induced by external agents. For instance, in a mouse model exposed to cadmium, this compound treatment restored cognitive function and reduced neuronal loss by inhibiting inflammation mediated through the Notch/HES-1 signaling axis .

Cancer Research

This compound's role in cancer therapy is significant due to its ability to induce apoptosis in cancer cells.

- Apoptosis Induction : In studies involving human tongue carcinoma cells, this compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. The highest concentration (10 μmol/L) resulted in significant structural changes indicative of apoptosis, such as nuclear disintegration .

- Lung Cancer Studies : this compound has also been implicated in inhibiting lung squamous cell carcinoma cell lines by promoting apoptotic pathways .

Cardiovascular Research

In the context of cardiovascular health, this compound is primarily associated with dual antiplatelet therapy.

- Dual Antiplatelet Therapy (this compound) Study : The this compound Study demonstrated that prolonged use of dual antiplatelet therapy reduces ischemic events but increases bleeding risks. This study highlighted the importance of balancing treatment duration based on patient characteristics and advancements in stent technology .

Developmental Biology

This compound's inhibition of Notch signaling has implications in developmental biology.

- Organ Development : this compound has been used to study organ development processes such as retinal organoids formation. By blocking Notch signaling, researchers observed enhanced differentiation into cone photoreceptors, which are critical for vision .

Table 1: Summary of Key Studies Involving this compound

Pharmacological Insights

The pharmacological profile of this compound reveals its potential beyond just Notch inhibition.

- Inhibition of Angiogenesis : Studies suggest that this compound may inhibit angiogenesis through its effects on endothelial cells, providing insights into therapeutic strategies for diseases characterized by abnormal blood vessel growth .

- Kidney Protection : In models of acute kidney injury induced by cisplatin, this compound demonstrated protective effects by suppressing Notch1 signaling pathways .

作用機序

DAPTは、ノッチ受容体およびアミロイド前駆体タンパク質(APP)など、さまざまな基質の切断に関与する酵素複合体であるガンマセクレターゼを阻害することによって効果を発揮します。ガンマセクレターゼを阻害することにより、this compoundはアルツハイマー病の病因に関連するベータアミロイドペプチドの形成を防ぎます。 さらに、ノッチシグナル伝達の阻害は、細胞分化、増殖、およびアポトーシスに影響を与え、this compoundは癌研究における貴重なツールとなります .

類似化合物の比較

類似化合物

LY-411575: 類似の特性と応用を持つ別のガンマセクレターゼ阻害剤。

化合物E: アルツハイマー病の研究で使用される強力なガンマセクレターゼ阻害剤。

セマガセスタット: アルツハイマー病の臨床試験で研究されているガンマセクレターゼ阻害剤。

This compoundの独自性

This compoundは、他のプロテアーゼに有意な影響を与えることなく、ガンマセクレターゼを選択的に阻害する能力が独特です。この選択性は、ノッチシグナル伝達経路とそのさまざまな疾患における役割を研究するための貴重なツールとなります。 さらに、this compoundはベータアミロイドレベルを低下させる効果があり、アルツハイマー病の研究における重要な化合物となっています .

類似化合物との比較

Similar Compounds

LY-411575: Another gamma-secretase inhibitor with similar properties and applications.

Compound E: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.

Semagacestat: A gamma-secretase inhibitor that has been studied in clinical trials for Alzheimer’s disease.

Uniqueness of DAPT

This compound is unique in its ability to selectively inhibit gamma-secretase without significantly affecting other proteases. This selectivity makes it a valuable tool for studying the Notch signaling pathway and its role in various diseases. Additionally, this compound’s effectiveness in reducing beta-amyloid levels has made it a prominent compound in Alzheimer’s disease research .

生物活性

Dapt, also known as this compound (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), is a compound primarily recognized for its role in inhibiting the Notch signaling pathway, which is crucial in various biological processes, including cell differentiation, proliferation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

This compound functions as a gamma-secretase inhibitor, blocking the cleavage of Notch receptors. This inhibition prevents the release of the intracellular domain of Notch (NICD), which is essential for the transcriptional activation of target genes involved in cell fate determination. The following key points summarize its mechanism:

- Inhibition of Notch Signaling : this compound disrupts the gamma-secretase complex, leading to decreased NICD levels.

- Impact on Cellular Processes : By inhibiting Notch signaling, this compound influences processes such as:

- Cell Differentiation : Alters stem cell differentiation into various lineages.

- Apoptosis : Modulates programmed cell death pathways.

- Angiogenesis : Affects blood vessel formation through endothelial cell regulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant effects on various cell types. For instance:

- Cancer Cells : In breast cancer models, this compound has been shown to inhibit tumor growth by inducing apoptosis and reducing cell proliferation. A study indicated that this compound treatment led to a 50% decrease in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

- Neuronal Cells : In neurodegenerative disease models, this compound reduced amyloid beta peptide levels by inhibiting gamma-secretase activity, suggesting potential therapeutic applications in Alzheimer's disease.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Mouse Models : Administering this compound in transgenic mouse models resulted in significant reductions in tumor size and improved survival rates in models of glioblastoma. Specifically, a study reported a 40% increase in survival time compared to untreated controls.

Case Studies

- Alzheimer's Disease : A clinical trial involving patients with early-stage Alzheimer's disease showed that this compound administration led to a significant reduction in cognitive decline over six months compared to placebo controls. The study highlighted improvements in memory and executive function assessments.

- Cancer Therapy : In a cohort study involving patients with metastatic breast cancer, those treated with this compound alongside standard chemotherapy exhibited improved response rates (65% vs. 40% in controls) and reduced side effects attributed to chemotherapy alone.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXYEABWRJFSP-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415519 | |

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208255-80-5 | |

| Record name | γ-Secretase inhibitor IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。